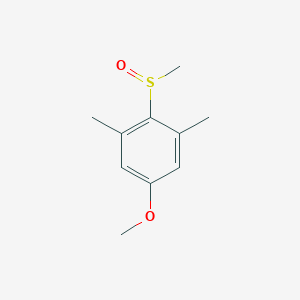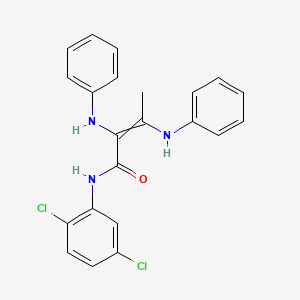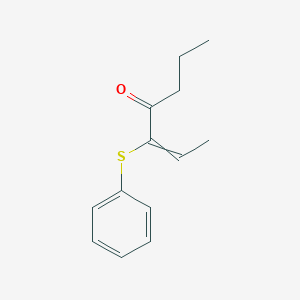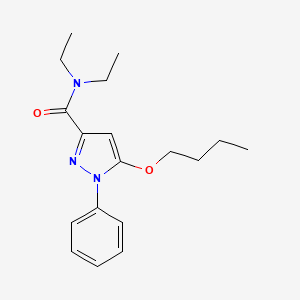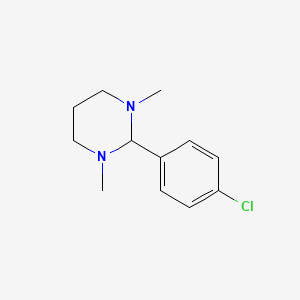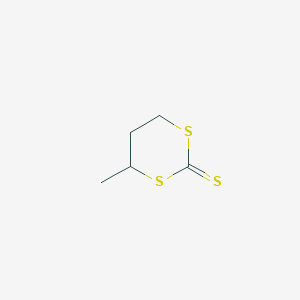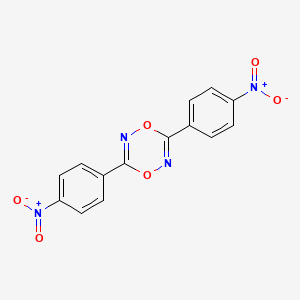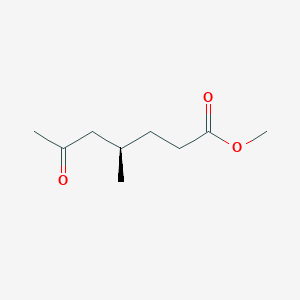
methyl (4R)-4-methyl-6-oxoheptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (4R)-4-methyl-6-oxoheptanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in various natural and synthetic products. This compound, in particular, has a unique structure that includes a methyl group and a ketone functional group, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl (4R)-4-methyl-6-oxoheptanoate can be synthesized through esterification reactions. One common method involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. For example, the reaction between 4-methyl-6-oxoheptanoic acid and methanol in the presence of concentrated sulfuric acid can yield this compound .
Industrial Production Methods
On an industrial scale, the production of esters like this compound often involves continuous processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield. The use of catalysts such as sulfuric acid or dry hydrogen chloride gas can accelerate the reaction and improve the overall production rate .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (4R)-4-methyl-6-oxoheptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxides (RO⁻) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-methyl-6-oxoheptanoic acid.
Reduction: 4-methyl-6-hydroxyheptanoate.
Substitution: Various substituted esters depending on the nucleophile used
Applications De Recherche Scientifique
Methyl (4R)-4-methyl-6-oxoheptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mécanisme D'action
The mechanism of action of methyl (4R)-4-methyl-6-oxoheptanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical pathways. The ketone group can also interact with nucleophiles, leading to various chemical transformations. These interactions are crucial for its biological and chemical activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-methylhexanoate: Similar structure but lacks the ketone group.
Ethyl 4-methyl-6-oxoheptanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl (4R)-4-methyl-6-oxoheptanoate is unique due to the presence of both a ketone and an ester functional group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that lack one of these groups .
Propriétés
Numéro CAS |
52921-01-4 |
|---|---|
Formule moléculaire |
C9H16O3 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
methyl (4R)-4-methyl-6-oxoheptanoate |
InChI |
InChI=1S/C9H16O3/c1-7(6-8(2)10)4-5-9(11)12-3/h7H,4-6H2,1-3H3/t7-/m1/s1 |
Clé InChI |
ANUTUOGPBVZSJE-SSDOTTSWSA-N |
SMILES isomérique |
C[C@H](CCC(=O)OC)CC(=O)C |
SMILES canonique |
CC(CCC(=O)OC)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Morpholine, 4-[[(phenylsulfonyl)methyl]sulfonyl]-](/img/structure/B14631241.png)
